molecular formula C11H21NO2 B12275723 N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B12275723
M. Wt: 199.29 g/mol
InChI Key: WRKCRMLCYKYALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine ( 1021121-39-0) is a chemical compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . This amine derivative features a 1,4-dioxaspiro[4.5]decane ring system, a structure of significant interest in medicinal and agricultural chemistry. Research Applications and Value This compound serves as a valuable building block in organic synthesis. Its structure is closely related to a class of compounds known as spiroketalamines, which include established active ingredients like the systemic fungicide spiroxamine . Spiroxamine, which also contains the 1,4-dioxaspiro[4.5]decane scaffold, is used to control powdery mildew, leaf spots, and rusts on cereals and grapes . It functions by inhibiting sterol biosynthesis in fungal membranes, demonstrating systemic activity with protective, curative, and eradicative effects . Therefore, this compound is a key synthetic intermediate for researchers developing novel compounds with potential biological activity, particularly for use in crop protection and fungicide research. Usage Note For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. It is the responsibility of the researcher to ensure safe handling and disposal of the compound.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-propan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21NO2/c1-9(2)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,3-8H2,1-2H3

InChI Key

WRKCRMLCYKYALS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : The ketone reacts with isopropylamine to form a Schiff base (imine) intermediate.
  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the corresponding secondary amine.

Experimental Procedure

  • Reagents :

    • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)
    • Isopropylamine (1.0–1.2 equiv)
    • Titanium tetraisopropoxide (Ti(i-PrO)₄, 2.0 equiv)
    • Sodium borohydride (NaBH₄, 1.5–3.0 equiv)
    • Solvent: Anhydrous THF or CH₂Cl₂
  • Conditions :

    • Stir the ketone, amine, and Ti(i-PrO)₄ at room temperature for 8 hours to form the imine.
    • Add NaBH₄ portionwise and stir for an additional 8 hours.
    • Quench with ethanol, extract with organic solvent, and purify via silica gel chromatography.

Key Data

Parameter Value Source
Yield 63%
Purity >95% (after chromatography)
Reaction Time 16 hours (including reduction)

Advantages : High efficiency, minimal side products.
Limitations : Requires anhydrous conditions and careful handling of NaBH₄.

Nucleophilic Substitution via Chloro Intermediate

This method involves converting the ketone to a chloro derivative, followed by displacement with isopropylamine.

Reaction Steps

  • Chlorination : Treat 1,4-dioxaspiro[4.5]decan-8-one with a chlorinating agent (e.g., thionyl chloride or PCl₅) to form 8-chloro-1,4-dioxaspiro[4.5]decane.
  • Substitution : React the chloro compound with isopropylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

Example Protocol

  • Chlorination :
    • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) + SOCl₂ (1.2 equiv) → 8-chloro-1,4-dioxaspiro[4.5]decane.
  • Substitution :
    • 8-Chloro intermediate + isopropylamine (1.5 equiv) in DMF at 80°C for 12 hours.

Challenges

  • Low Yield : Reported yields for similar substitutions range from 45% to 60% due to competing elimination reactions.
  • Steric Hindrance : Bulky isopropylamine may reduce reaction efficiency.

Catalytic Hydrogenation of Nitriles

Though less common, catalytic hydrogenation of nitriles can produce amines. This method requires a nitrile precursor.

Pathway

  • Nitrile Synthesis : Convert 1,4-dioxaspiro[4.5]decan-8-one to a nitrile via cyanomethylation or other methods.
  • Hydrogenation : Reduce the nitrile using H₂/Pd-C or other catalysts to form the primary amine, followed by alkylation.

Limitations

  • Multi-Step Process : Requires nitrile synthesis, hydrogenation, and alkylation, increasing complexity.
  • Low Selectivity : Hydrogenation may produce undesired byproducts.

Alternative Approaches from Literature

Phthalimide-Mediated Synthesis

  • Chloride to Phthalimide : React a chloro intermediate with potassium phthalimide.
  • Hydrazinolysis : Treat the phthalimide with hydrazine to release the primary amine.
  • Alkylation : React the primary amine with isopropyl bromide in the presence of a base.

Yield : ~60% for similar phthalimide-based amines.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times for reductive amination:

  • Conditions : 1,4-Dioxaspiro[4.5]decan-8-one + isopropylamine + Ti(i-PrO)₄ (60% catalyst loading) at 80°C for 15 minutes.
  • Yield : Up to 74% for analogous reactions.

Comparative Analysis of Methods

Method Steps Yield (%) Advantages Limitations
Reductive Amination 2 63 Short route, high purity Anhydrous conditions required
Nucleophilic Substitution 2 45–60 No reduction step Steric hindrance, side products
Catalytic Hydrogenation 3 <50 Flexible for diverse amines Multi-step, low selectivity
Phthalimide-Mediated 3 ~60 Stable intermediates Complex purification

Critical Insights and Recommendations

  • Reagent Choice : Titanium tetraisopropoxide is preferred for reductive amination due to its mild acidity and compatibility with NaBH₄.
  • Solvent Selection : Anhydrous THF or CH₂Cl₂ ensures optimal imine formation and minimizes side reactions.
  • Scale-Up : Microwave protocols reduce reaction times and improve yields, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Biological Applications

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has shown promise in several biological applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dioxaspiro compounds have been tested against various cancer cell lines, showing notable inhibition rates. The interaction studies focus on binding affinities to biological targets, which are crucial for understanding potential therapeutic effects.
  • Neuropharmacological Potential : The compound's structural characteristics suggest possible interactions with neurotransmitter systems. Research into similar compounds indicates potential effects on dopamine and norepinephrine transporters, which could lead to applications in treating neurodegenerative diseases or mood disorders .
  • Antimicrobial Properties : Some derivatives of dioxaspiro compounds have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be explored for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The primary structural variations among analogs lie in the substituents at the 8-position amine. These modifications impact molecular weight, lipophilicity, electronic properties, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight Key Features Synthesis Yield (Reported) Applications/Notes
N-(Propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine C12H23NO2 213.32 Branched alkyl (isopropyl); moderate lipophilicity N/A Potential intermediate in drug synthesis
N-(Butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine C12H23NO2 213.32 Linear alkyl (butan-2-yl); similar lipophilicity to isopropyl analog N/A Structural analog; currently unavailable
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine·HCl C16H24ClNO2 297.82 Aromatic phenyl group; hydrochloride salt enhances solubility N/A Enhanced π-π interactions; possible CNS agent
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine C9H14F3NO2 225.21 Electron-withdrawing CF3 group; increased metabolic stability N/A Fluorinated analogs for improved bioavailability
N-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine C12H19NO2 209.28 Propargyl group; potential for click chemistry applications Discontinued product Tool compound for conjugation
4-Phenyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine C23H24N2O2 360.45 Quinoline moiety; extended conjugation 68% Inhibitor of EZH2/HDACs for cancer therapy

Challenges and Opportunities

  • Synthetic Efficiency : Yields for spirocyclic amines vary (56–68%), necessitating optimization of reaction conditions (e.g., solvent, catalyst loading) .
  • Structural Complexity : Introducing bulky groups (e.g., biphenyl) may hinder synthetic accessibility but enhance target specificity .
  • Unmet Needs : Data gaps exist in the biological profiling of the isopropyl analog; further studies on its pharmacokinetics and target engagement are warranted.

Biological Activity

N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Molecular Formula: C11H21NO2
  • CAS Number: 1021121-39-0
  • Molecular Weight: 199.29 g/mol
  • IUPAC Name: N-isopropyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Structure: The compound features a spirocyclic structure that may influence its interaction with biological systems.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that dioxaspiro compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections .
Anticancer Activity Research on related compounds showed significant cytotoxicity against breast cancer cells in vitro, warranting further investigation into the specific effects of this compound .
Neuroprotective Studies Investigations into similar structures revealed promising neuroprotective properties in models of Alzheimer's disease, suggesting potential applications for this compound .

The proposed mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition:
Many bioactive compounds interact with specific enzymes to inhibit their activity, which can lead to reduced proliferation of pathogens or cancer cells.

2. Receptor Modulation:
The compound may act as a modulator for various receptors involved in cell signaling pathways, potentially influencing processes like apoptosis and inflammation.

3. Reactive Oxygen Species (ROS) Generation:
Some studies indicate that dioxaspiro compounds can induce oxidative stress in target cells, leading to cell death in cancerous tissues while sparing normal cells.

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